2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 193887-94-4
VCID: VC21493631
InChI: InChI=1S/C16H13N3O2/c1-9-7-12-14(16(20)19-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-7,13H,18H2,1H3,(H,19,20)
SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29g/mol

2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.: 193887-94-4

Cat. No.: VC21493631

Molecular Formula: C16H13N3O2

Molecular Weight: 279.29g/mol

* For research use only. Not for human or veterinary use.

2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile - 193887-94-4

Specification

CAS No. 193887-94-4
Molecular Formula C16H13N3O2
Molecular Weight 279.29g/mol
IUPAC Name 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C16H13N3O2/c1-9-7-12-14(16(20)19-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-7,13H,18H2,1H3,(H,19,20)
Standard InChI Key RFKSFJCEGGRWFE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1
Canonical SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1

Introduction

Chemical Structure and Properties

2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule characterized by a fused ring system comprising pyridine and pyran rings. The compound's structural integrity is maintained by its unique arrangement of functional groups, including an amino group, a methyl substituent, and a carbonitrile moiety, which contribute to its biological activities and chemical reactivity. This heterocyclic compound contains multiple functional groups and chiral centers that make it particularly interesting for medicinal chemistry applications and structure-activity relationship studies. The molecule features a pyrano[3,2-c]pyridine core structure, which serves as a scaffold for various biological activities reported in similar compounds within this chemical class.

Physical and Chemical Characteristics

The compound is characterized by the following properties:

PropertyValue
CAS Number193887-94-4
Molecular FormulaC₁₆H₁₃N₃O₂
Molecular Weight279.29 g/mol
Physical AppearanceWhite solid
Melting Point280-282°C
IUPAC Name2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Standard InChIInChI=1S/C16H13N3O2/c1-9-7-12-14(16(20)19-9)13(10-5-3-2-4-6-10)11(8-17)15(18)21-12/h2-7,13H,18H2,1H3,(H,19,20)
Standard InChIKeyRFKSFJCEGGRWFE-UHFFFAOYSA-N
SMILESCC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1

The compound's structure contains several notable features including a cyano group, an amino group, a phenyl ring, and a methyl-substituted pyridine ring fused with a pyran moiety . These structural elements contribute to its potential interactions with biological targets and influence its physicochemical properties, such as solubility and stability.

Synthesis Methodologies

One-Pot Condensation Method

A common and efficient synthetic route involves the one-pot condensation of malononitrile, 4-hydroxy-6-methylpyridin-2(1H)-one, and benzaldehyde in the presence of sodium acetate as a catalyst . This approach provides a straightforward pathway to the target compound with excellent yields under relatively mild conditions. The reaction typically involves refluxing the reactants in ethanol for approximately one hour, resulting in a white solid product with a reported yield of 98% . This high-yielding methodology demonstrates the efficiency of multicomponent reactions in heterocyclic synthesis and offers a practical approach for the preparation of pyrano[3,2-c]pyridine derivatives.

The general procedure for this synthesis is outlined below:

  • Combine benzaldehyde (3 mmol), malononitrile (3 mmol), 4-hydroxy-6-methylpyridin-2(1H)-one (3 mmol), and sodium acetate (0.3 mmol) in 5 mL of ethanol

  • Reflux the mixture for 1 hour

  • After reaction completion, filter the solid product

  • Wash with cold ethanol and dry to obtain the pure compound

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted processes for the preparation of pyrano[3,2-c]pyridine derivatives. This approach offers significant advantages in terms of reaction time, energy efficiency, and environmental considerations . The microwave-assisted synthesis typically involves the use of piperazine as a catalyst under solvent-free conditions, leading to enhanced reaction rates and potentially improved yields . The microwave irradiation facilitates the multi-component reaction through uniform heating and potentially different activation mechanisms compared to conventional heating methods.

The key advantages of microwave-assisted synthesis include:

  • Reduced reaction times

  • Improved yields

  • Environmentally friendly conditions (solvent-free)

  • Enhanced reaction efficiency

  • Potential for scale-up and industrial applications

Spectroscopic Characterization

The structural elucidation and purity assessment of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have been accomplished through various spectroscopic techniques. These analytical methods provide valuable information about the compound's structure, functional groups, and stereochemical arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile provides crucial information about its structural features and confirms the successful synthesis of the target compound. The following NMR data has been reported:

1H NMR (300 MHz, DMSO-d6):

  • δ 2.16 (s, 3H, CH3) - corresponding to the methyl group at position 7

  • δ 4.31 (s, 1H, CH) - representing the methine proton at position 4

  • δ 5.89 (s, 1H, CH) - assigned to the aromatic proton of the pyridine ring

  • δ 7.00 (s, 2H, NH2) - indicating the amino group at position 2

  • δ 7.14-7.22 (m, 3H, Ar) - representing three aromatic protons of the phenyl ring

  • δ 7.27-7.31 (m, 2H, Ar) - corresponding to two aromatic protons of the phenyl ring

  • δ 11.52 (s, 1H, NH) - indicating the NH proton of the pyridine ring

The NMR spectrum clearly confirms the presence of key structural elements, including the methyl group, the phenyl ring, and the amino functionality. The signals corresponding to the pyridine and pyran ring protons further validate the successful formation of the fused heterocyclic system.

Biological Activities and Research Findings

Research has indicated that compounds belonging to the pyrano[3,2-c]pyridine class exhibit diverse biological activities, suggesting potential therapeutic applications for 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile and its analogs. These findings highlight the significance of this compound class in medicinal chemistry and drug discovery efforts.

Anticancer Properties

Studies have demonstrated that pyrano-pyridine derivatives possess significant anticancer properties, potentially through mechanisms such as the inhibition of specific enzymes involved in cancer cell proliferation. The structural features of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, particularly the cyano group and the amino functionality, may contribute to its interactions with biological targets relevant to cancer treatment. The compound's ability to interact with multiple cellular pathways makes it a promising candidate for further investigation in cancer research.

Structure-Activity Relationships

The biological activities of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile and related compounds are influenced by their structural features and the spatial arrangement of functional groups. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs with enhanced pharmacological profiles.

Key Structural Features

Several structural elements of 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile contribute to its biological activities:

  • The amino group at position 2 may participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity

  • The cyano group serves as a hydrogen bond acceptor and contributes to the compound's electronic properties

  • The phenyl ring at position 4 provides opportunities for hydrophobic interactions and can be modified to tune pharmacokinetic properties

  • The fused pyrano[3,2-c]pyridine core provides rigidity to the molecule, potentially improving target binding and selectivity

These structural features can be modified to develop analogs with improved biological activities and pharmacokinetic properties, facilitating the development of more effective therapeutic agents based on this molecular scaffold.

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